molecular formula C15H17NO4 B000032 Dubinidine CAS No. 22964-77-8

Dubinidine

Cat. No.: B000032
CAS No.: 22964-77-8
M. Wt: 275.30 g/mol
InChI Key: NETGEQWGGLFVRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dubinidine can be synthesized through the oxidation of quinoline alkaloids using periodic acid. The reaction conditions involve the use of dilute aqueous solutions of periodic acid to form stable gem-diols. When a large excess of periodic acid is used, gem-diols and aldehydes are formed . Additionally, O-methyl derivatives can be obtained in aqueous methanol solutions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dubinidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of this compound by periodic acid results in the formation of gem-diols and aldehydes .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dubinidine has been studied for its various pharmacological properties. It exhibits sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions . These properties make it a compound of interest in the fields of chemistry, biology, medicine, and industry. For example, quinoline derivatives, including this compound, are used as spasmolytics, local anesthetics, analgesics, sedatives, antioxidants, antiarrhythmics, and antimalarial drugs .

Mechanism of Action

The mechanism of action of dubinidine involves its interaction with various molecular targets and pathways.

Properties

IUPAC Name

2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETGEQWGGLFVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331995
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22964-77-8
Record name 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22964-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is dubinidine and where is it found?

A1: this compound is a quinoline alkaloid primarily isolated from plants within the genus Haplophyllum, specifically species like Haplophyllum griffithianum [, , ].

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts lack specific spectroscopic data, they mention key structural features. This compound is a furoquinoline alkaloid, meaning it possesses a furan ring fused to a quinoline core. The synthesis of (±)-dubinidine has been achieved [, , ], and studies have explored the structure of this compound and its relationship to other alkaloids like dubinine []. Further structural insights might be gleaned from investigations into folisine, another alkaloid found within the same plant species [].

Q3: Has the fragmentation pattern of this compound been studied?

A4: Yes, the mass spectrometry of this compound has been investigated, providing insights into its fragmentation pattern [].

Q4: Have any studies examined the potential for this compound to undergo chemical transformations?

A5: Yes, researchers have explored the transformations of this compound methiodide and related compounds under alkaline conditions and pyrolysis [].

Q5: Beyond its presence in Haplophyllum griffithianum, has this compound been found in other Haplophyllum species?

A7: Yes, this compound has also been identified in Haplophyllum foliosum [] and Haplophyllum perforatum [, ].

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